ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is a fused ring system combining pyrrole and pyridine rings
Preparation Methods
The synthesis of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Tosylation: The tosyl group is introduced using tosyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of the bromine, methoxy, and tosyl groups allows the compound to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: This compound lacks the tosyl group, which may affect its chemical reactivity and biological activity.
7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: This compound has a different ring fusion pattern, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O5S |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
ethyl 4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H17BrN2O5S/c1-4-26-18(22)15-9-13-14(19)10-20-17(25-3)16(13)21(15)27(23,24)12-7-5-11(2)6-8-12/h5-10H,4H2,1-3H3 |
InChI Key |
QSKXDPDDEQDVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C(=NC=C2Br)OC |
Origin of Product |
United States |
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